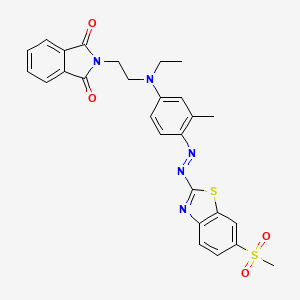![molecular formula C12H18K2O4 B13814145 dipotassium;2-[(E)-oct-1-enyl]butanedioate CAS No. 58641-28-4](/img/structure/B13814145.png)
dipotassium;2-[(E)-oct-1-enyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium;2-[(E)-oct-1-enyl]butanedioate is a chemical compound with the molecular formula C12H18K2O4. It is a dipotassium salt of 2-[(E)-oct-1-enyl]butanedioic acid. This compound is known for its unique structure, which includes an octenyl group attached to a butanedioate backbone. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;2-[(E)-oct-1-enyl]butanedioate typically involves the reaction of oct-1-ene with maleic anhydride to form octenylsuccinic anhydride. This intermediate is then reacted with potassium hydroxide to yield the final product. The reaction conditions usually involve heating the reactants to facilitate the formation of the anhydride and subsequent neutralization with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium;2-[(E)-oct-1-enyl]butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The octenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the octenyl group under mild conditions.
Major Products Formed
Oxidation: Formation of octanoic acid and succinic acid.
Reduction: Formation of octanol and butanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dipotassium;2-[(E)-oct-1-enyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of dipotassium;2-[(E)-oct-1-enyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium octenylsuccinate
- Dipotassium octadec-2-enylsuccinate
Comparison
Dipotassium;2-[(E)-oct-1-enyl]butanedioate is unique due to its specific octenyl group, which imparts distinct chemical properties compared to other similar compounds. For example, dipotassium octenylsuccinate has a similar structure but differs in the length of the alkyl chain, affecting its reactivity and applications. Dipotassium octadec-2-enylsuccinate has a longer alkyl chain, making it more hydrophobic and suitable for different industrial uses.
Propriétés
Numéro CAS |
58641-28-4 |
|---|---|
Formule moléculaire |
C12H18K2O4 |
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
dipotassium;2-[(E)-oct-1-enyl]butanedioate |
InChI |
InChI=1S/C12H20O4.2K/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;;/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2/b8-7+;; |
Clé InChI |
SHNNJNCGZLQUMY-MIIBGCIDSA-L |
SMILES isomérique |
CCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
CCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


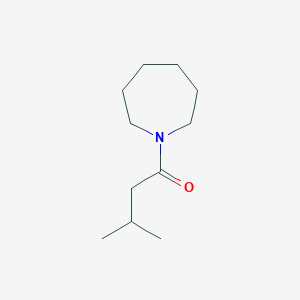
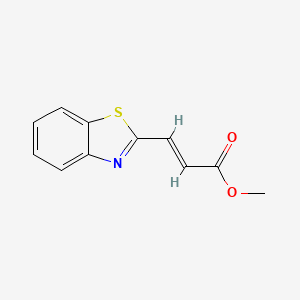
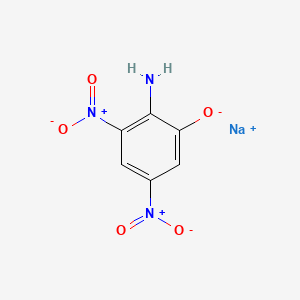
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
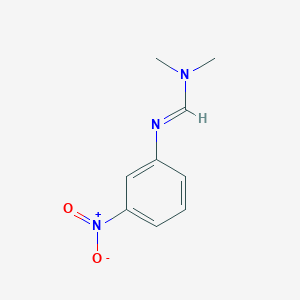
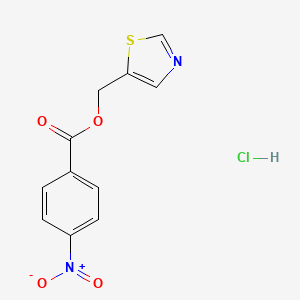
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
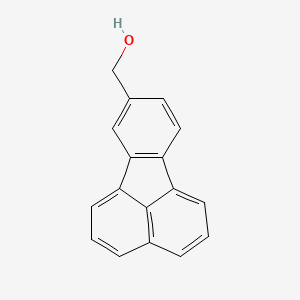
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
